molecular formula C9H9N3S B1349907 N-Cyano-S-methyl-N'phenylisothiourea CAS No. 21504-96-1

N-Cyano-S-methyl-N'phenylisothiourea

Cat. No.: B1349907
CAS No.: 21504-96-1
M. Wt: 191.26 g/mol
InChI Key: CVUFVECDCYUJCL-UHFFFAOYSA-N
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Description

The Significance of Isothiourea Scaffolds in Synthetic and Biological Contexts

The isothiourea scaffold, a structural isomer of thiourea (B124793), is a privileged motif in modern chemistry. mdpi.com In synthetic chemistry, these compounds serve as versatile intermediates. For instance, cyclic isothioureas are employed in the synthesis of novel heterocyclic compounds with various biological properties. researchgate.net The reactivity of the isothiourea core allows for its transformation into a multitude of other chemical structures, making it a valuable building block for organic synthesis. mdpi.com

In medicinal chemistry, the isothiourea moiety is present in numerous compounds exhibiting a wide spectrum of biological activities. mdpi.com This scaffold is recognized for its ability to participate in hydrogen bonding and other molecular interactions, making it a valuable component in the design of enzyme inhibitors and receptor modulators. nih.govnih.gov Research has demonstrated that isothiourea derivatives possess potential as neuroprotective agents, cognition enhancers, and antimicrobial compounds. acs.orgnih.gov The utility of this scaffold is highlighted by its incorporation into molecules targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. researchgate.netmdpi.com

Table 1: Examples of Biological Activities of Isothiourea Derivatives
Isothiourea Derivative ClassReported Biological ActivityResearch Focus
Cyclic IsothioureasNeuroprotective, AntiproliferativeDrug design for neurological and oncological applications. researchgate.net
Bridged IsothioureasBACE1 InhibitionDevelopment of potential treatments for Alzheimer's disease. researchgate.net
Thiazolyl Thiourea DerivativesUrease InhibitionTargeting bacterial virulence factors. nih.gov
N-acyl Thiourea DerivativesAntimicrobial, Anti-biofilmDiscovery of new anti-infective agents. nih.govnih.gov
Piperazine Thiourea DerivativesAnti-leishmanialDevelopment of novel treatments for parasitic diseases. mdpi.com

Unique Structural Features of N-Cyano-S-methyl-N'-phenylisothiourea Pertinent to its Reactivity and Applications

The specific structure of N-Cyano-S-methyl-N'-phenylisothiourea dictates its chemical behavior. The molecule combines three key functional components: the N-cyano group, the S-methyl group, and the N'-phenyl group, all attached to the isothiourea core.

The N-Cyano Group: This group makes the molecule a derivative of cyanoguanidine. nih.gov The cyano moiety is strongly electron-withdrawing, which significantly influences the electron distribution across the isothiourea backbone. This electronic feature can modulate the nucleophilicity of the nitrogen atoms and the reactivity of the entire system. Cyanoguanidines can exist in different tautomeric forms, which can affect their binding to biological targets and their chemical reactivity. researchgate.netmdpi.com

The S-Methyl Group: The presence of a methyl group on the sulfur atom classifies the compound as an S-alkylisothiourea. The S-methyl group is a key reactive site. It can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functionalities at the sulfur position. Furthermore, N-substituted N'-cyano-S-methylisothioureas are known to undergo the elimination of methyl mercaptan (methanethiol), which provides a pathway to the formation of N-cyanocarbodiimides, highly reactive intermediates for further synthesis. acs.org

The N'-Phenyl Group: The phenyl substituent on one of the nitrogen atoms introduces steric bulk and electronic effects. It influences the conformation of the molecule and can participate in pi-stacking interactions, which can be important for binding to biological targets. The nature of the substituent on the phenyl ring (in related derivatives) can be modulated to fine-tune the molecule's properties.

Together, these features make N-Cyano-S-methyl-N'-phenylisothiourea a bifunctional molecule. It can act as a precursor for various heterocyclic systems and as a building block in the synthesis of more complex molecules through reactions involving its cyano and S-methyl groups. beilstein-journals.org

Table 2: Physicochemical Properties of N-Cyano-S-methyl-N'-phenylisothiourea
PropertyValue
CAS Number21504-96-1 scbt.com
Molecular FormulaC9H9N3S scbt.com
Molecular Weight191.25 g/mol scbt.com

Evolution of Research Trajectories for N-Cyano-S-methyl-N'-phenylisothiourea and Related Cyanothiourea Derivatives

Research into cyanothiourea and cyanoguanidine derivatives has evolved significantly over the decades. Early investigations often focused on the fundamental synthesis and reactivity of these compounds. For example, studies explored their utility as synthetic intermediates, such as the use of N-cyano-S-methylisothioureas to generate N-cyanocarbodiimides through the elimination of methyl mercaptan. acs.org These foundational studies established the chemical versatility of this class of molecules.

A pivotal moment in the evolution of research in this area was the discovery and development of the drug cimetidine. nih.gov Cimetidine, a histamine (B1213489) H2-receptor antagonist, features a cyanoguanidine moiety. This landmark discovery demonstrated that the cyanoguanidine group was a valid and effective bioisostere for the thiourea scaffold, possessing potent biological activity with reduced toxicity. nih.gov This success spurred a significant increase in research interest, shifting the trajectory towards medicinal chemistry and drug discovery.

In more recent years, research has broadened to explore a wide array of biological applications for cyanothiourea and related derivatives. Scientists are now designing and synthesizing novel compounds based on these scaffolds to target specific enzymes and receptors implicated in various diseases. nih.govmdpi.com The focus has moved from general reactivity to rational drug design, employing techniques like structure-activity relationship (SAR) studies and computational modeling to optimize potency and selectivity. mdpi.comuobaghdad.edu.iq The synthesis of N-substituted N'-cyano-S-methylisothioureas continues to be relevant as a method to access precursors for biguanide (B1667054) compounds, which also have significant pharmaceutical applications. beilstein-journals.org This trajectory reflects a maturation of the field, from an initial exploration of chemical novelty to a targeted application in addressing complex biological problems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-cyano-N'-phenylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-13-9(11-7-10)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUFVECDCYUJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1=CC=CC=C1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374098
Record name Methyl N-cyano-N'-phenylcarbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21504-96-1
Record name Methyl N-cyano-N'-phenylcarbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21504-96-1
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Synthetic Methodologies for N Cyano S Methyl N Phenylisothiourea and Its Analogues

Nucleophilic Substitution Approaches for Isothiourea Formation

Nucleophilic substitution provides a direct and efficient pathway to construct the N-cyano-S-methylisothiourea scaffold. These methods typically involve the reaction of an amine with a suitable electrophilic precursor containing the S-methyl and N-cyano functionalities, or the reaction of an S-methylisothiourea derivative with a cyanating agent.

Synthesis via Reaction of Amines with Dimethyl N-cyanodithioiminocarbonate

A prevalent and effective method for the synthesis of N-cyano-S-methyl-N'-substituted isothioureas involves the reaction of primary or secondary amines with dimethyl N-cyanodithioiminocarbonate. This reaction proceeds via a nucleophilic substitution mechanism where the amine displaces one of the methylthio groups of the dithioiminocarbonate.

The general reaction involves the attack of the amine on one of the electrophilic carbon atoms of the dimethyl N-cyanodithioiminocarbonate, leading to the elimination of methanethiol (B179389) and the formation of the desired N-cyano-S-methyl-N'-substituted isothiourea.

The successful synthesis of N-Cyano-S-methyl-N'-phenylisothiourea and its analogues using dimethyl N-cyanodithioiminocarbonate is contingent on carefully controlled reaction conditions. Key parameters that are often optimized to maximize yield and purity include temperature, solvent, and reaction time.

Typically, the reaction is carried out by heating the amine and dimethyl N-cyanodithioiminocarbonate in a suitable solvent. Ethanol (B145695) is a commonly employed solvent, and the reaction mixture is often refluxed for several hours to ensure complete conversion. For instance, the reaction of various amines with dimethyl N-cyanodithioiminocarbonate is frequently conducted in refluxing ethanol. researchgate.net

The stoichiometry of the reactants is also a critical factor. Usually, equimolar amounts of the amine and dimethyl N-cyanodithioiminocarbonate are used. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

Upon completion, the product is typically isolated by cooling the reaction mixture, which often results in the precipitation of the N-cyano-S-methyl-N'-substituted isothiourea. The crude product can then be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.

Table 1: Illustrative Reaction Parameters for the Synthesis of N-Cyano-S-methyl-N'-substituted Isothioureas

ParameterTypical ConditionNotes
Reactants Amine, Dimethyl N-cyanodithioiminocarbonateEquimolar amounts are generally used.
Solvent Ethanol, Methanol, Acetonitrile (B52724)Ethanol is a common choice.
Temperature RefluxHeating is typically required to drive the reaction.
Reaction Time 2 - 24 hoursVaries depending on the reactivity of the amine.
Work-up Cooling, Filtration, RecrystallizationStandard procedures for isolating and purifying solid products.

The reaction of dimethyl N-cyanodithioiminocarbonate is versatile and has been successfully applied to a wide range of amines, demonstrating its broad scope in synthesizing a diverse library of N-cyano-S-methylisothiourea derivatives.

Both aliphatic and aromatic primary amines readily participate in this reaction. For example, various substituted anilines can be used to prepare the corresponding N'-aryl-N-cyano-S-methylisothioureas. The electronic nature of the substituents on the aromatic ring of the amine can influence the reaction rate, with electron-donating groups generally accelerating the reaction and electron-withdrawing groups slowing it down.

Secondary amines can also be employed, leading to the formation of N',N'-disubstituted-N-cyano-S-methylisothioureas. This highlights the adaptability of the method for creating more complex isothiourea structures. The reaction has been utilized to synthesize precursors for various biologically active compounds and heterocyclic systems. researchgate.net

Table 2: Examples of Amines Used in the Synthesis of N-Cyano-S-methylisothioureas

AmineProduct Type
AnilineN'-Aryl-N-cyano-S-methylisothiourea
Substituted AnilinesN'-(Substituted aryl)-N-cyano-S-methylisothiourea
BenzylamineN'-Benzyl-N-cyano-S-methylisothiourea
AlkylaminesN'-Alkyl-N-cyano-S-methylisothiourea
DialkylaminesN',N'-Dialkyl-N-cyano-S-methylisothiourea

Preparation from S-Methylisothiourea Derivatives and Cyanogen (B1215507) Sources

An alternative synthetic approach involves the N-cyanation of pre-formed S-methylisothiourea derivatives. This method is particularly useful when the corresponding S-methylisothiourea is readily available. The introduction of the cyano group is achieved by reacting the isothiourea with a suitable cyanogen source.

While less commonly reported for the direct synthesis of N-Cyano-S-methyl-N'-phenylisothiourea, the use of cyanating agents like cyanamide (B42294) and cyanogen bromide represents a potential route.

In principle, the reaction would involve the nucleophilic attack of the nitrogen atom of an S-methyl-N'-phenylisothiourea on the electrophilic carbon of the cyanating agent. For instance, the reaction with cyanogen bromide would lead to the formation of the desired N-cyano product and hydrogen bromide. The use of a base is often necessary to neutralize the acid generated during the reaction and to deprotonate the isothiourea, thereby increasing its nucleophilicity.

The reaction of amines with cyanogen bromide is a known method for the synthesis of cyanamides. organic-chemistry.orgorganic-chemistry.org However, the direct N-cyanation of an isothiourea using this reagent to produce the target compound is not as well-documented in the literature.

For reactions involving cyanating agents and isothioureas, the control of pH and the choice of solvent are crucial for achieving good yields and minimizing side reactions.

When using a reagent like cyanogen bromide, the reaction generates hydrobromic acid. Therefore, a non-nucleophilic base is typically added to the reaction mixture to maintain a neutral or slightly basic pH. This prevents the protonation of the isothiourea, which would deactivate it towards nucleophilic attack. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or diisopropylethylamine.

The choice of solvent is also important. Aprotic solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) are often preferred to avoid side reactions with the cyanating agent. The solvent should be able to dissolve the reactants and facilitate the reaction while remaining inert to the reaction conditions. The polarity of the solvent can also influence the reaction rate, and optimization may be required for specific substrates.

Coupling Reactions Involving N-Methylamine and Cyanogen Bromide

The direct synthesis of N-cyano-S-methyl-N'-substituted isothioureas through a one-pot reaction involving an amine, a cyanogen source like cyanogen bromide, and a sulfur source presents considerable synthetic challenges. The high reactivity of cyanogen bromide can lead to multiple side reactions, including the formation of cyanamides and other byproducts, complicating the isolation of the desired isothiourea. For instance, the reaction between methylamine (B109427) and cyanogen bromide has been reported to yield methyl bromide and cyanamide, rather than an isothiourea precursor. chegg.com

A more established and reliable method for the synthesis of N-substituted N'-cyano-S-methylisothioureas involves the use of dimethyl N-cyanodithioiminocarbonate. This commercially available reagent readily reacts with primary and secondary amines to afford the desired products in good yields. The reaction typically proceeds by heating the reactants in a suitable polar solvent, such as ethanol or acetonitrile. researchgate.netresearchgate.net This approach offers a versatile route to a wide range of N-cyano-S-methylisothiourea analogues by simply varying the amine starting material. For example, the reaction of dimethyl N-cyanodithioiminocarbonate with propargylamine (B41283) in refluxing acetonitrile yields N-cyano-N'-propargyl-S-methylisothiourea. prepchem.com

AmineReagentSolventConditionsProductReference
PhenylamineDimethyl N-cyanodithioiminocarbonateEthanolRefluxN-Cyano-S-methyl-N'-phenylisothiourea researchgate.net
PropargylamineDimethyl N-cyanodithioiminocarbonateAcetonitrileReflux, 4h; 25°C, 12hN-Cyano-N'-propargyl-S-methylisothiourea prepchem.com
Various alkyl/aryl aminesDimethyl N-cyanodithioiminocarbonateEthanolRefluxMethyl N-substituted-N'-cyanocarbamimidothioates researchgate.net

Multicomponent Reaction (MCR) Strategies for N-Substituted Isothioureas

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy and operational simplicity, making them attractive for the synthesis of N-substituted isothioureas.

Amine Activation Protocols for Isothiourea Synthesis

Amine activation strategies are central to several MCRs for isothiourea synthesis. These protocols often involve the in-situ generation of a reactive intermediate from the amine, which then participates in subsequent bond-forming events.

A notable and sustainable approach for the synthesis of S-alkyl and S-aryl isothioureas is a copper(I)-catalyzed three-component reaction between an amine, an isocyanide, and a thiosulfonate. nih.govresearchgate.net This method provides a general and versatile route to a wide array of N-substituted isothioureas. The reaction is believed to proceed through the formation of a copper-isocyanide complex, which then undergoes nucleophilic attack by the amine and subsequent reaction with the thiosulfonate to yield the isothiourea product.

The efficiency and selectivity of the three-component synthesis of isothioureas are highly dependent on the catalytic system and the reaction environment. Optimization of these parameters is crucial for achieving high yields and purity of the desired products.

Catalytic Systems: Copper(I) salts are commonly employed as catalysts for the three-component reaction of amines, isocyanides, and thiosulfonates. The choice of the copper source and any additional ligands can significantly influence the reaction outcome. While some copper-catalyzed reactions proceed efficiently without specific ligands, the addition of ligands such as bipyridine can enhance the catalytic activity and improve product yields in related three-component guanidine (B92328) syntheses. organic-chemistry.org The coordination of ligands to the copper center can modulate its electronic properties and steric environment, thereby influencing the rates of the individual steps in the catalytic cycle. researchgate.netnih.govresearchgate.net

Reaction Environment: The selection of solvent and reaction temperature are critical parameters that must be optimized for each specific substrate combination. A variety of solvents can be employed, with the optimal choice often depending on the solubility of the reactants and the stability of the intermediates. For many multicomponent reactions, polar aprotic solvents like DMF or ethereal solvents like THF have proven effective. nih.govresearchgate.net Temperature also plays a crucial role; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. nih.govresearchgate.net Systematic screening of solvents and temperatures is often necessary to identify the optimal conditions for a given transformation. researchgate.netresearchgate.netcambridgescholars.comwindows.net

ParameterVariationEffect on Reaction
Catalyst Copper(I) salts (e.g., CuI, CuCl)Essential for catalytic cycle
Ligand Bipyridine, other N- and P-based ligandsCan enhance catalytic activity and yield
Solvent THF, DMF, Acetonitrile, TolueneInfluences solubility, reaction rate, and yield
Temperature Room temperature to refluxAffects reaction kinetics and product formation
Base K₂CO₃, other inorganic/organic basesCan be crucial for specific transformations

Derivatization in Tandem Synthetic Sequences

N-cyano-S-methyl-N'-phenylisothiourea and its analogues are valuable precursors for the synthesis of other important classes of compounds, particularly cyanoguanidines.

Formation of Cyanoguanidines from Isothiourea Precursors

N-substituted cyanoguanidines can be readily prepared from N¹-cyano-S-methylisothiourea precursors. In this reaction, the thiomethyl group of the isothiourea acts as a leaving group and is displaced by an amine. The reaction is typically carried out by heating the isothiourea precursor with the desired amine in a polar solvent such as ethanol. researchgate.netorganic-chemistry.org The electrophilicity of the sp² carbon atom in the N¹-cyano-S-methylisothiourea facilitates the nucleophilic attack by the amine, leading to the formation of the N-substituted cyanoguanidine. This transformation is a key step in the synthesis of various biologically active molecules, including biguanides. researchgate.netorganic-chemistry.org

Isothiourea PrecursorAmineSolventConditionsProductReference
N¹-Cyano-S-methylisothioureaPrimary or Secondary AmineEthanolRefluxN-Substituted Cyanoguanidine researchgate.netorganic-chemistry.org

Conversions to Heterocyclic Frameworks

The strategic manipulation of the electrophilic and nucleophilic centers within N-Cyano-S-methyl-N'-phenylisothiourea enables its transformation into a variety of heterocyclic rings through reactions with appropriate bifunctional reagents.

Synthesis of 2-(Phenylamino)pyrimidine Derivatives

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, and N-Cyano-S-methyl-N'-phenylisothiourea provides a convenient entry point to 2-anilino-substituted pyrimidines. The general synthetic approach involves the reaction of the isothiourea derivative with compounds containing a reactive methylene (B1212753) group flanked by two electrophilic centers, such as β-dicarbonyl compounds or their synthetic equivalents.

While specific examples detailing the direct use of N-Cyano-S-methyl-N'-phenylisothiourea in pyrimidine synthesis are not extensively documented in readily available literature, the analogous reactivity of similar N-cyanoguanidines and isothioureas suggests a plausible reaction pathway. The reaction would likely proceed via an initial nucleophilic attack from the active methylene compound onto the carbon of the S-methylisothiourea, followed by cyclization and elimination of methanethiol.

For instance, the reaction of a related N-cyanoguanidine with a β-dicarbonyl compound in the presence of a base is a known method for pyrimidine synthesis. This suggests that N-Cyano-S-methyl-N'-phenylisothiourea could react with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to yield the corresponding 2-(phenylamino)pyrimidine derivatives.

ReagentExpected Product
Acetylacetone4,6-Dimethyl-N-phenylpyrimidin-2-amine
Ethyl acetoacetate4-Methyl-6-oxo-1,6-dihydro-N-phenylpyrimidin-2-amine

Synthesis of 2-(Phenylamino)-1,3,5-triazine Derivatives

The 1,3,5-triazine (B166579) ring is another privileged scaffold in drug discovery and materials science. The synthesis of 2-(phenylamino)-1,3,5-triazine derivatives from N-Cyano-S-methyl-N'-phenylisothiourea can be envisioned through its reaction with amidines or guanidine.

Although direct experimental procedures for this specific transformation are not readily found, the reaction of N-cyano-S-methylisothioureas with guanidine is a known route to biguanides, which can be precursors to triazines. A plausible pathway would involve the displacement of the methylthio group by the amino group of the amidine or guanidine, followed by an intramolecular cyclization involving the cyano group to form the triazine ring.

ReagentExpected Product
Guanidine4-Amino-N-phenyl-1,3,5-triazin-2-amine
Acetamidine4-Methyl-N-phenyl-1,3,5-triazin-2-amine

The synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride, where the chlorine atoms are sequentially substituted by various nucleophiles. nih.govasianpubs.org This highlights the general reactivity pattern that can be extrapolated to the synthesis from N-Cyano-S-methyl-N'-phenylisothiourea.

Synthesis of 2-(Phenylamino)thiazole Derivatives

The thiazole (B1198619) ring is a common motif in many biologically active compounds. The classical Hantzsch thiazole synthesis provides a reliable method for the construction of this heterocycle. This reaction typically involves the condensation of an α-haloketone with a thioamide.

In the context of N-Cyano-S-methyl-N'-phenylisothiourea, while it is not a traditional thioamide, its isothiourea functionality could potentially participate in a Hantzsch-type reaction. The reaction of N-phenylthiourea with an α-bromoacetyl compound is a known method for the synthesis of 2-(phenylamino)thiazole derivatives. nih.gov This suggests that N-Cyano-S-methyl-N'-phenylisothiourea might react with α-haloketones, where the isothiourea nitrogen attacks the carbonyl carbon and the sulfur atom displaces the halide to form the thiazole ring. The fate of the cyano group in such a reaction would need to be experimentally determined.

A representative reaction would be with phenacyl bromide, which is expected to yield 4-phenyl-N-phenylthiazol-2-amine.

ReagentExpected Product
Phenacyl bromide4-Phenyl-N-phenylthiazol-2-amine

Further research is required to fully explore and optimize the conditions for these transformations and to characterize the resulting heterocyclic products. The versatility of N-Cyano-S-methyl-N'-phenylisothiourea as a building block for heterocyclic synthesis presents a promising area for future investigation in organic and medicinal chemistry.

Mechanistic Investigations of N Cyano S Methyl N Phenylisothiourea Reactivity

Electrophilic and Nucleophilic Character of the Cyano and Isothiourea Moieties

The chemical behavior of N-Cyano-S-methyl-N'-phenylisothiourea is characterized by the dual electronic nature of its functional groups. The cyano and isothiourea moieties, in particular, bestow both electrophilic and nucleophilic properties upon the molecule.

Isothiourea Moiety: The isothiourea core contains both sulfur and nitrogen atoms, which possess lone pairs of electrons, rendering them nucleophilic. The sulfur atom, being a soft nucleophile, readily attacks soft electrophiles. The nitrogen atoms of the isothiourea can also exhibit nucleophilic character. Isothioureas are recognized as versatile Lewis bases in organocatalysis, capable of activating various substrates. researchgate.netnih.gov This nucleophilicity is central to many of their catalytic applications. researchgate.net

Cyano (Nitrile) Moiety: The cyano group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom. fiveable.me This polarization makes the carbon atom of the cyano group electrophilic and susceptible to attack by nucleophiles. quimicaorganica.orglibretexts.org A resonance structure can be drawn that places a positive charge on the carbon, highlighting its electrophilic nature. libretexts.org While the carbon is electrophilic, the nitrogen's lone pair, residing in an sp hybrid orbital, is significantly less basic and therefore a very weak nucleophile. libretexts.org The high electrophilicity associated with the carbon atom makes isothiocyanates, which share the reactive carbon center, important precursors for various target molecules in synthesis. nih.gov

The presence of both nucleophilic (isothiourea) and electrophilic (cyano carbon) centers within the same molecule allows for a diverse range of intramolecular and intermolecular reactions.

Oxidation and Reduction Pathways

The presence of reducible and oxidizable functional groups within N-Cyano-S-methyl-N'-phenylisothiourea allows for a range of oxidation and reduction reactions, leading to diverse derivatives.

The sulfur atom in the S-methyl-isothiourea moiety is susceptible to oxidation. researchgate.net Similar to sulfides, isothioureas can be oxidized to form the corresponding S-oxides (sulfoxides) and, with stronger oxidizing agents or harsher conditions, S,S-dioxides (sulfones). The direct oxidation of thioureas can be challenging, as it often leads to desulfurized products; however, the introduction of bulky substituents can suppress overoxidation. nih.gov

The oxidation process is typically stepwise. A mild oxidizing agent will convert the sulfur to a sulfoxide. Subsequent oxidation of the sulfoxide yields the sulfone. A variety of oxidizing agents can be employed for this transformation, with selectivity often depending on the reagent and reaction conditions.

Oxidizing AgentPrimary ProductNotes
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneSelectivity can be controlled by stoichiometry and catalyst.
m-Chloroperoxybenzoic Acid (m-CPBA)Sulfoxide or SulfoneA common and effective reagent for sulfide oxidation.
Potassium Permanganate (KMnO₄)SulfoneA strong oxidizing agent that typically leads to the sulfone.
Sodium Periodate (NaIO₄)SulfoxideOften used for the selective oxidation to sulfoxides.
Ozone (O₃)Sulfoxide or SulfoneCan be used for oxidation, though may affect other functional groups.

The oxidation of substituted thioureas can also lead to the formation of sulfinic and sulfonic acids, which are metabolites of S-oxygenation. nih.gov

The primary site for reduction in N-Cyano-S-methyl-N'-phenylisothiourea is the cyano (nitrile) group. Nitriles can be reduced to primary amines (R-CH₂NH₂) using various reducing agents. This is a fundamental transformation in organic synthesis.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a widely used industrial process.

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce nitriles to primary amines. libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon. libretexts.org

Borane Reagents: Borane (BH₃) and its complexes (e.g., borane-tetrahydrofuran) are also effective for the reduction of nitriles to amines and can offer selectivity in the presence of other functional groups like sulfones. google.comorganic-chemistry.org Reagents such as diisopropylaminoborane can reduce a variety of nitriles in excellent yields. organic-chemistry.org

The reduction of the cyano group is a reliable pathway to synthesize the corresponding aminomethyl derivative of the parent isothiourea. While the isothiourea moiety itself is generally stable under these conditions, strong reducing conditions could potentially lead to cleavage of the C-S bond.

Substitution Reaction Mechanisms of N-Cyano-S-methyl-N'-phenylisothiourea

The structure of N-Cyano-S-methyl-N'-phenylisothiourea presents opportunities for nucleophilic substitution reactions. wikipedia.orglibretexts.org The most likely site for such a reaction is the methyl group attached to the sulfur atom.

In this scenario, the S-methyl group acts as the electrophile. A nucleophile can attack the methyl carbon, while the remainder of the N-Cyano-N'-phenylisothiourea molecule functions as a leaving group. This reaction would proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The key features of this proposed Sₙ2 reaction are:

Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the methyl carbon at the same time as the carbon-sulfur bond breaks. wikipedia.org

Substrate: The methyl group is an ideal substrate for Sₙ2 reactions due to its lack of steric hindrance.

Leaving Group: The N-Cyano-N'-phenylisothiourea anion would be the leaving group. The stability of this anion is a crucial factor in determining the reaction rate. The presence of the electron-withdrawing cyano and phenyl groups can help to stabilize the negative charge on the resulting thiolate-like species.

Nucleophile: A wide range of nucleophiles (e.g., halides, hydroxide, alkoxides, other thiolates) could potentially displace the isothiourea group. rsc.org

This reactivity is analogous to the well-known use of S-alkylisothiouronium salts as alkylating agents, where a nucleophile attacks the alkyl group, displacing the neutral and stable thiourea (B124793) molecule. While less common, nucleophilic substitution can also occur at aromatic carbons if the ring is activated by strong electron-withdrawing groups, a process known as SₙAr. wikipedia.org However, for this specific molecule, attack at the S-methyl group is the more probable pathway.

Role of Intermolecular Interactions in Reaction Pathways

N-Cyano-S-methyl-N'-phenylisothiourea possesses both hydrogen bond donors and acceptors, allowing it to participate in intermolecular hydrogen bonding.

Hydrogen Bond Donor: The N-H proton of the N'-phenyl group is a potential hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atoms of the cyano and isothiourea moieties, as well as the sulfur atom, can act as hydrogen bond acceptors.

In protic solvents or in the solid state, these interactions can lead to the formation of dimers or extended networks. nih.gov For instance, crystal structures of related phenylthiourea derivatives show the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. nih.gov

The effects of hydrogen bonding on reactivity can be multifaceted:

Transition State Stabilization: Conversely, if hydrogen bonding stabilizes a transition state more than the ground state, it will accelerate the reaction. For example, a solvent molecule hydrogen-bonding to the cyano nitrogen could increase the electrophilicity of the cyano carbon, making it more susceptible to nucleophilic attack.

Conformational Control: Inter- and intramolecular hydrogen bonds can lock the molecule into a specific conformation, which can influence its reactivity by controlling the accessibility of certain reactive sites. nih.gov

Therefore, the choice of solvent and the presence of other molecules capable of hydrogen bonding can significantly modulate the chemical behavior and reaction pathways of N-Cyano-S-methyl-N'-phenylisothiourea.

Complexation with Transition Metals and its Impact on Reaction Kinetics

N-Cyano-S-methyl-N'-phenylisothiourea possesses multiple potential coordination sites, primarily through its sulfur and nitrogen atoms, making it a versatile ligand for forming complexes with transition metals. The formation of these metal complexes can significantly alter the electronic and steric environment of the isothiourea backbone, thereby influencing its reactivity and the kinetics of subsequent reactions.

The coordination typically occurs through the sulfur atom of the S-methyl group and one of the nitrogen atoms, creating a chelate ring that enhances the stability of the complex. Thiourea and its derivatives are well-known to coordinate with metal ions, acting as neutral, monoanionic, or dianionic ligands. researchgate.net In the case of N-Cyano-S-methyl-N'-phenylisothiourea, the cyano group introduces an additional coordination site and its strong electron-withdrawing nature modulates the electron density on the other donor atoms.

The formation of a metal complex can impact reaction kinetics in several ways:

Activation of the Ligand: Coordination to a metal center can polarize the N-cyano and C=N bonds, making the ligand more susceptible to nucleophilic or electrophilic attack.

Stabilization of Intermediates: The metal can stabilize charged intermediates or transition states, thereby lowering the activation energy of a reaction. chemijournal.com For example, in reactions involving the displacement of the S-methyl group, coordination to a metal could facilitate the departure of the leaving group.

Template Effect: The metal ion can act as a template, holding the isothiourea ligand in a specific conformation that favors a particular reaction pathway, such as an intramolecular cyclization.

The kinetic lability or inertness of the resulting complex is also a critical factor. For instance, thermodynamically stable complexes like [Ni(CN)₄]²⁻ can be kinetically labile, exchanging ligands rapidly, whereas a complex like [Co(NH₃)₆]³⁺ is thermodynamically unstable in acid but kinetically inert, decomposing very slowly. cbpbu.ac.in The kinetic behavior of an N-Cyano-S-methyl-N'-phenylisothiourea metal complex would depend on the specific metal ion, its oxidation state, and the coordination geometry.

Table 1: Factors Influencing Reaction Kinetics upon Complexation
FactorDescriptionImpact on Kinetics
Nature of Metal Ion Includes charge, size, and d-electron configuration of the transition metal.Affects the stability (thermodynamic and kinetic) and geometry of the complex. For example, the reactivity of square planar complexes often follows the order Ni(II) > Pd(II) > Pt(II). cbpbu.ac.in
Ligand Field Strength The ability of the isothiourea ligand to split the metal d-orbitals. chemijournal.comStrong-field ligands can lead to more stable, low-spin complexes with slower reaction rates, while weak-field ligands form less stable, high-spin complexes with faster rates. chemijournal.com
Coordination Mode Which atoms of the ligand (S, N-cyano, N-phenyl) bind to the metal. Can be monodentate or bidentate (chelation).Chelation generally leads to more stable complexes (thermodynamically), which can make them more kinetically inert.
Reaction Mechanism Can be associative (coordination number increases in the intermediate) or dissociative (coordination number decreases). libretexts.orgMetal complexation can favor one mechanism over another, altering the rate law and overall reaction speed.

Exploration of Tautomerism and Isomerism in N-Cyano-S-methyl-N'-phenylisothiourea Systems

The structure of N-Cyano-S-methyl-N'-phenylisothiourea allows for the existence of several tautomeric and isomeric forms, which can coexist in equilibrium and may exhibit different reactivity. wikipedia.org

Tautomerism:

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton (prototropy). wikipedia.org For N-Cyano-S-methyl-N'-phenylisothiourea, the most significant form of tautomerism is the imine-enamine type, involving the migration of the proton from the N'-phenyl nitrogen to either the cyano nitrogen or the other imine nitrogen.

Isothiourea-Carbodiimide Tautomerism: The primary tautomeric equilibrium involves the migration of the proton from the N'-phenyl group to the nitrogen of the cyano group. This results in an equilibrium between the N-cyanoisothiourea form and a highly reactive N-phenyl-S-methyl-isocarbodiimide tautomer.

Guanidine-like Tautomerism: The guanidine (B92328) functional group is known to exhibit tautomerism. wikipedia.org The core structure of N-Cyano-S-methyl-N'-phenylisothiourea shares features with guanidines, suggesting the possibility of proton migration between the nitrogen atoms, leading to different tautomeric forms with rearranged double bonds.

The position of the equilibrium is influenced by factors such as the solvent, temperature, and pH. In general, the stability of different tautomers is determined by factors like bond energies, conjugation, and intramolecular hydrogen bonding. Theoretical studies on analogous systems have shown that amino tautomers are often more stable than the corresponding imino forms in the gas phase. vu.nl

Isomerism:

Geometrical isomerism (also known as cis-trans or E/Z isomerism) is possible due to the presence of the carbon-nitrogen double bond (C=N).

(E/Z) Isomerism: The C=N bond restricts rotation, leading to two possible stereoisomers (E and Z) based on the arrangement of the substituents (the S-methyl group and the N-cyanoamino group) relative to the phenylamino group. The relative stability of the E and Z isomers depends on the steric hindrance between the substituent groups. For similar imino species, the Z isomer is often found to have lower energy. vu.nl

Table 2: Potential Isomeric and Tautomeric Forms of N-Cyano-S-methyl-N'-phenylisothiourea
TypeDescriptionKey Structural Feature
Prototropic Tautomerism Interconversion via proton migration from the N'-phenyl nitrogen to another nitrogen atom.Equilibrium between >N-C(=N-CN)-SMe and >N=C(-NH-CN)-SMe forms.
Geometrical Isomerism (E/Z) Different spatial arrangements of substituents around the C=N double bond.Restricted rotation around the imine bond.
Ring-Chain Tautomerism Potential for intramolecular cyclization, for example, involving the phenyl ring and the isothiourea backbone, although this is less common for this specific structure. wikipedia.orgEquilibrium between an open-chain structure and a heterocyclic ring.

Comparison of Reactivity Profiles with Analogous Thiourea and Guanidine Derivatives

The reactivity of N-Cyano-S-methyl-N'-phenylisothiourea is best understood by comparing it to its structural analogues: simpler thioureas and guanidines. The presence of the electron-withdrawing cyano group and the S-methyl group significantly modifies its chemical behavior.

Comparison with Thiourea Derivatives:

Standard N,N'-disubstituted thioureas primarily exhibit nucleophilic character at the sulfur and nitrogen atoms and are widely used as ligands in coordination chemistry and as precursors in the synthesis of heterocycles. researchgate.netnih.gov

Nucleophilicity: In a typical thiourea, the sulfur atom is a soft nucleophile, and the nitrogen atoms are harder nucleophiles. In N-Cyano-S-methyl-N'-phenylisothiourea, the powerful electron-withdrawing effect of the cyano group significantly reduces the nucleophilicity of the adjacent nitrogen atoms and, to a lesser extent, the sulfur atom.

Electrophilicity: The cyano group renders the carbon atom of the C=N bond more electrophilic compared to the thiocarbonyl carbon in a standard thiourea. This makes it more susceptible to attack by nucleophiles.

Leaving Group: The S-methyl group is a good leaving group (as methylthiolate), a feature not present in unsubstituted thioureas. This reactivity is central to its use in synthesis, particularly for the preparation of guanidines. beilstein-journals.org The reaction involves the addition of an amine followed by the elimination of methanethiol (B179389).

Comparison with Guanidine Derivatives:

Guanidines are characterized by their strong basicity and high nucleophilicity, stemming from the resonance stabilization of the protonated form (the guanidinium (B1211019) cation). beilstein-journals.org

Basicity: Guanidine is one of the strongest organic bases. beilstein-journals.org N-Cyano-S-methyl-N'-phenylisothiourea, by contrast, is not strongly basic. The electron-withdrawing cyano group drastically reduces the basicity of the nitrogen atoms.

Nucleophilicity vs. Electrophilicity: While guanidines are potent nucleophiles, N-Cyano-S-methyl-N'-phenylisothiourea acts primarily as an electrophile. Its key reaction is the addition of nucleophiles (like amines) to the cyano group or the isothiourea carbon, leading to the displacement of the thiomethyl group. beilstein-journals.org This electrophilic character is the inverse of the typical reactivity of a guanidine. Due to their high nucleophilicity, guanidines can undergo side reactions like aza-Michael additions, which can be an obstacle in certain synthetic applications. nih.gov

Synthetic Utility: Guanidines are often the target products in synthesis. nih.gov N-Cyano-S-methyl-N'-phenylisothiourea and related compounds serve as valuable electrophilic precursors for the synthesis of polysubstituted biguanides and guanidines. beilstein-journals.orgbeilstein-journals.org This pathway relies on the reactivity of the cyano group and the substitution of the thiomethyl group. beilstein-journals.org

Table 3: Comparative Reactivity of N-Cyano-S-methyl-N'-phenylisothiourea and its Analogues
Compound TypeKey Reactive Site(s)Primary Chemical CharacterCharacteristic Reaction
Thiourea Derivatives Sulfur, NitrogenNucleophilicCoordination to metals, Heterocycle synthesis. analis.com.my
N-Cyano-S-methyl-N'-phenylisothiourea Isothiourea Carbon, Cyano CarbonElectrophilicNucleophilic addition-elimination (e.g., aminolysis to form guanidines). beilstein-journals.org
Guanidine Derivatives Nitrogen atomsStrongly Basic, NucleophilicProtonation, Nucleophilic attack on electrophiles. mdpi.com

Advanced Spectroscopic and Structural Elucidation of N Cyano S Methyl N Phenylisothiourea

X-ray Crystallography for Solid-State Structure Determination

If a single crystal of N-Cyano-S-methyl-N'-phenylisothiourea had been successfully grown and analyzed, this section would describe its solid-state structure. The crystal system, space group, and unit cell dimensions would be reported. Furthermore, key bond lengths and bond angles within the molecule would be discussed to provide a precise three-dimensional picture of its conformation in the solid state.

Without access to the specific experimental data from a primary research source, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Validation of Bond Lengths and Angles within the Molecular Structure

A definitive validation of bond lengths and angles for N-Cyano-S-methyl-N'-phenylisothiourea requires experimental data from X-ray diffraction analysis. This data would provide the precise coordinates of each atom in the crystal lattice, from which exact bond distances and angles can be calculated. These experimental values would then typically be compared to established theoretical models and data from similar, related structures to assess any significant deviations or confirmations of expected geometries. In the absence of this data, a table of bond lengths and angles cannot be generated.

Structural Insights Supporting Proposed Mechanistic Pathways (e.g., Tautomerization)

The solid-state structure of a molecule can provide crucial insights into potential mechanistic pathways, such as tautomerization. For N-Cyano-S-methyl-N'-phenylisothiourea, different tautomeric forms could exist. An experimentally determined crystal structure would reveal the dominant tautomer in the solid state. Furthermore, the presence of specific intermolecular interactions, such as hydrogen-bonded dimers, could suggest a potential pathway for proton transfer, a key step in many tautomerization processes. As the foundational structural data is unavailable, any discussion on how the structure supports or refutes proposed mechanistic pathways would be conjectural.

Computational Chemistry Approaches for N Cyano S Methyl N Phenylisothiourea

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of N-Cyano-S-methyl-N'-phenylisothiourea. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital energies within the molecule.

HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. edu.krddergipark.org.tr

For thiourea (B124793) derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms, reflecting their electron-donating nature, while the LUMO is often distributed over the π-system of the molecule. mdpi.com In N-Cyano-S-methyl-N'-phenylisothiourea, the HOMO is expected to have significant contributions from the sulfur atom and the nitrogen atoms of the isothiourea core, as well as the phenyl ring. The LUMO is likely to be distributed across the cyano group and the phenyl ring, which act as electron-accepting moieties.

Table 1: Representative Frontier Molecular Orbital Energies and Properties for a Thiourea Derivative

ParameterValueReference
HOMO Energy-6.2967 eV irjweb.com
LUMO Energy-1.8096 eV irjweb.com
HOMO-LUMO Gap (ΔE)4.4871 eV irjweb.com
Chemical Hardness (η)2.2435 eV irjweb.com
Chemical Potential (µ)-4.05315 eV irjweb.com
Electrophilicity Index (ω)3.6557 eV irjweb.com

This table presents theoretical data for a representative triazine derivative with a thiourea-like functional group to illustrate the typical values obtained from DFT calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For N-Cyano-S-methyl-N'-phenylisothiourea, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the cyano group and the sulfur atom, indicating their nucleophilic character. Conversely, the hydrogen atoms attached to the nitrogen and the phenyl ring would exhibit positive electrostatic potential, highlighting their electrophilic character. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which can play a significant role in the molecule's biological activity and crystal packing.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be employed to model the potential reaction pathways of N-Cyano-S-methyl-N'-phenylisothiourea and to characterize the transition states involved. smu.edunih.gov This is essential for understanding the mechanisms of its synthesis, degradation, or metabolic transformations. nih.gov

Techniques such as the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between reactants and products. fossee.in Once a potential transition state is located, its structure can be optimized, and frequency calculations are performed to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. researchgate.netucsb.eduscm.com The energy of the transition state relative to the reactants provides the activation energy of the reaction, a critical parameter for determining reaction rates. For instance, computational studies on the reaction of the cyanogen (B1215507) radical with nitrogen dioxide have successfully elucidated the complex potential energy surface, identifying various isomers and transition states. nih.gov

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational flexibility of molecules over time. nih.govmdpi.comresearchgate.net For a flexible molecule like N-Cyano-S-methyl-N'-phenylisothiourea, which has several rotatable bonds, MD simulations can provide insights into its preferred conformations in different environments, such as in solution or when interacting with a biological target. mdpi.commdpi.com

A study on N-phenylthiourea derivatives complexed with catechol oxidase demonstrated that the geometry and interactions of the ligand are highly dependent on the substitution pattern of the phenyl ring. nih.gov The simulations revealed the formation of stable hydrogen bonds between the ligand and the receptor, restricting the conformation of the ligand within the binding pocket. nih.gov Similarly, MD simulations of N-Cyano-S-methyl-N'-phenylisothiourea could elucidate its conformational landscape, identifying the most stable rotamers and the energy barriers between them. This information is crucial for understanding its structure-activity relationships. chemrxiv.org

Structure-Activity Relationship (SAR) Prediction through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfarmaciajournal.comresearchgate.netfarmaciajournal.com This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's physicochemical properties.

For thiourea derivatives, important descriptors often include:

Hydrophobicity (logP): This describes the partitioning of the molecule between an oily and an aqueous phase and is crucial for membrane permeability. farmaciajournal.com

Polar Surface Area (PSA): This descriptor is related to the molecule's ability to form hydrogen bonds and is important for cell penetration. farmaciajournal.com

Electronic Descriptors: These include HOMO and LUMO energies, dipole moment, and atomic charges, which describe the molecule's electronic character. mdpi.com

Steric Descriptors: These quantify the size and shape of the molecule.

A QSAR study on a series of thiourea derivatives acting as anti-hepatitis C virus agents found a significant correlation between their activity and hydrophobic properties, as well as the presence or absence of certain structural features. nih.gov

Table 2: Common Computational Descriptors Used in QSAR Studies of Thiourea Derivatives

Descriptor ClassSpecific DescriptorsRelevanceReference
Lipophilicity logPMembrane permeability, bioavailability farmaciajournal.com
Topological Polar Surface Area (PSA)Cell penetration, hydrogen bonding capacity farmaciajournal.com
Electronic HOMO/LUMO energies, Dipole momentReactivity, intermolecular interactions mdpi.com
Steric Molecular weight, Molar refractivitySize and shape, receptor fitting nih.gov

Computational Design of Novel Derivatives

The insights gained from computational studies can be leveraged for the rational design of novel derivatives of N-Cyano-S-methyl-N'-phenylisothiourea with potentially improved properties. nih.gov By understanding the structure-activity relationships, medicinal chemists can make targeted modifications to the parent molecule to enhance its biological activity, selectivity, or pharmacokinetic profile. nih.govnih.govmdpi.com

For example, if a particular region of the molecule is found to be crucial for binding to a biological target through electrostatic interactions, modifications can be made to enhance the charge in that region. Similarly, if the HOMO-LUMO gap is identified as a key factor for activity, substituents can be added to modulate this property. espublisher.com The thiourea scaffold is a versatile platform in drug design, and computational approaches can guide the synthesis of new analogues with optimized characteristics. researchgate.netmdpi.commdpi.com

Synthetic Applications of N Cyano S Methyl N Phenylisothiourea in Organic Chemistry

Building Block for Guanidine (B92328) Derivatives

The isothiourea moiety is a well-established precursor for the guanidine functional group. N-Cyano-S-methyl-N'-phenylisothiourea serves as an effective guanylating agent, transferring its N-cyano-N'-phenylguanidyl moiety to a nucleophile, typically an amine. The reaction proceeds via nucleophilic substitution at the sp2-hybridized carbon, leading to the displacement of the methylthio group (-SMe), which is an excellent leaving group. This transformation provides a direct and efficient route to substituted guanidines.

Guanylation Reactions for New Therapeutic Agents

Guanidines are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to form strong, delocalized hydrogen bonds and exist in a protonated state under physiological conditions, enabling interactions with biological targets like enzymes and receptors. nih.gov The synthesis of guanidine-containing compounds is therefore a key strategy in the development of new therapeutic agents. nih.gov

N-cyano-S-methylisothiourea derivatives are valuable reagents in this context. The reaction of an N-cyano-S-methyl-isothiourea with a primary or secondary amine yields a corresponding N''-substituted-N-cyanoguanidine. This method provides a modular approach to creating libraries of guanidine-based compounds for drug discovery. For instance, a patent describes the reaction of N-cyano-S-methyl-N-[α-(2-pyridyl)orthomethylbenzyl]-isothiourea with methylamine (B109427) to produce N-cyano-N'-methyl-N-[α-(2-pyridyl)orthomethylbenzyl]guanidine, a compound with pharmacological activity. google.com This reaction highlights the utility of N-cyano-S-methylisothiourea precursors in generating complex guanidines for therapeutic applications. The general scheme involves the displacement of the methylthio group by the incoming amine, a reliable and high-yielding transformation. google.com

Reactant 1Reactant 2ProductSolventConditionsYield
N-cyano-S-methyl-N-[α-(2-pyridyl)orthomethylbenzyl]-isothioureaMethylamine (20% solution in ethanol)N-cyano-N'-methyl-N-[α-(2-pyridyl)orthomethylbenzyl]guanidineEthanol (B145695)Room Temperature, Overnight85.0%

Precursor for Diverse Heterocyclic Scaffolds

The reactivity of N-Cyano-S-methyl-N'-phenylisothiourea also allows it to be used as a starting material for the synthesis of various nitrogen-containing heterocyclic rings. The embedded functionalities—nitrile, amidine, and a leaving group—can participate in a range of cyclization reactions.

Synthesis of 1,2,4-Triazoles and 1,2,4-Oxadiazoles

The synthesis of 1,2,4-triazoles can be achieved from isothiourea precursors. A general method involves the reaction of S-methylisothioureas with acyl hydrazides, where the hydrazine undergoes condensation and cyclization to form the triazole ring. organic-chemistry.org This established pathway for the broader class of isothioureas suggests a viable route from N-Cyano-S-methyl-N'-phenylisothiourea, although specific examples starting from this exact reagent are not extensively detailed in the literature.

For the synthesis of 1,2,4-oxadiazoles, a common route involves the conversion of a nitrile (cyano group) into an amidoxime, which is then acylated and cyclized. rjptonline.orgresearchgate.net N-cyano compounds can serve as effective precursors for this transformation. rsc.org A plausible synthetic route would involve the treatment of N-Cyano-S-methyl-N'-phenylisothiourea with hydroxylamine to convert the cyano group into an N'-hydroxycarbamimidamide intermediate. This intermediate could then be reacted with an acylating agent (such as an acyl chloride or anhydride) to undergo cyclodehydration, yielding a 1,2,4-oxadiazole ring attached to the isothiourea backbone. rjptonline.orgchim.it

Formation of 1,3-Thiazoles, Pyrazoles, Pyridines, and Pyrimidines

1,3-Thiazoles: The synthesis of 1,3-thiazoles often relies on the Hantzsch thiazole (B1198619) synthesis, which typically involves the condensation of a thioamide with an α-halocarbonyl compound. While N-Cyano-S-methyl-N'-phenylisothiourea contains sulfur and nitrogen atoms, its direct application as a precursor for the 1,3-thiazole ring via common synthetic routes is not well-documented in the reviewed literature.

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of a hydrazine derivative with a 1,3-dielectrophile, such as a 1,3-diketone. nih.govclockss.org A mechanistically related approach allows for the synthesis of substituted phenylaminopyrazoles from N,S-thioketal intermediates, which share structural similarities with N-Cyano-S-methyl-N'-phenylisothiourea. nih.gov In this type of reaction, a substituted hydrazine attacks the electrophilic carbon of the isothiourea, displacing the methylthio group. Subsequent intramolecular cyclization involving attack on the nitrile carbon leads to the formation of the pyrazole ring. nih.gov This suggests that N-Cyano-S-methyl-N'-phenylisothiourea can react with hydrazines to yield 5-amino-1-substituted-3-(phenylamino)pyrazoles.

Reactant 1Reactant 2Proposed ProductKey Steps
N-Cyano-S-methyl-N'-phenylisothioureaSubstituted Hydrazine (e.g., Methylhydrazine)5-Amino-1-methyl-3-(phenylamino)pyrazole1. Nucleophilic attack by hydrazine and displacement of -SMe. 2. Intramolecular cyclization onto the cyano group.

Pyridines and Pyrimidines: The construction of pyridine and pyrimidine (B1678525) rings generally involves the condensation of ammonia/amines or amidines with 1,5- or 1,3-dicarbonyl compounds, respectively. baranlab.orgnih.gov Based on a review of available synthetic methodologies, the direct use of N-Cyano-S-methyl-N'-phenylisothiourea as a primary building block for the construction of pyridine or pyrimidine scaffolds is not a commonly reported application. The specific arrangement of functional groups in the molecule does not readily align with the standard disconnection approaches for these six-membered heterocycles.

Role in N-(Hetero)arylamide Synthesis

The formation of an amide bond is one of the most fundamental reactions in organic chemistry, typically achieved by the coupling of a carboxylic acid and an amine using a specific activating or coupling reagent. uantwerpen.beluxembourg-bio.com These reactions involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Development of Challenging Amide Linkages

The chemical structure and known reactivity of N-Cyano-S-methyl-N'-phenylisothiourea are centered on its function as a guanylating agent, where it acts as an electrophile. Its use as a reagent to facilitate the formation of amide bonds between a separate carboxylic acid and an amine is not consistent with its established chemical behavior. A thorough review of the literature on amide bond formation and the applications of isothiourea derivatives did not identify instances of N-Cyano-S-methyl-N'-phenylisothiourea being employed for the synthesis of N-(hetero)arylamides or the development of challenging amide linkages.

Application in Agrochemical Synthesis (e.g., Boscalid)

While direct synthesis of the fungicide Boscalid using N-Cyano-S-methyl-N'-phenylisothiourea is not extensively documented in readily available literature, the application of structurally similar isothiourea derivatives in the synthesis of Boscalid provides a strong indication of its potential utility in this area.

A novel and efficient method for the synthesis of N-(hetero)arylamides, the core structural motif of Boscalid, has been developed based on the activation of amines via isothioureas rather than the conventional activation of carboxylic acids. This approach has been successfully applied to the synthesis of Boscalid. The process involves the reaction of an N-aryl-S-alkylisothiourea with a carboxylic acid.

In a demonstrated synthesis, N-t-butyl-N´-[4´-chloro-(1,1´-biphenyl)-2-yl]-S-phenylisothiourea was reacted with 2-chloronicotinic acid to produce Boscalid in a 74% yield. This reaction highlights the capability of the isothiourea moiety to act as an effective activating group for the amine, facilitating the formation of the amide bond under relatively mild conditions.

The general applicability of this method suggests that N-Cyano-S-methyl-N'-phenylisothiourea could serve as a precursor to a variety of N-phenyl amides, potentially including agrochemicals with similar structural features to Boscalid. The cyano group on the isothiourea nitrogen might influence the reactivity and reaction conditions required for such transformations.

Table 1: Synthesis of Boscalid using an Isothiourea Derivative

Reactant 1Reactant 2ProductYield
N-t-butyl-N´-[4´-chloro-(1,1´-biphenyl)-2-yl]-S-phenylisothiourea2-chloronicotinic acidBoscalid74%

Synthesis of Glycine and β-Alanine Derivatives

A comprehensive review of the scientific literature did not yield specific examples of N-Cyano-S-methyl-N'-phenylisothiourea being directly employed in the synthesis of glycine or β-alanine derivatives. The synthetic routes to these amino acid derivatives typically involve other well-established methodologies.

However, the reactivity of the N-Cyano-S-methyl-N'-phenylisothiourea molecule presents theoretical possibilities for its use in constructing precursors to amino acid derivatives. The isothiourea functionality can react with various nucleophiles, and the cyano group can participate in cyclization and addition reactions. For instance, reactions of isothioureas with compounds containing active methylene (B1212753) groups or with various amines can lead to the formation of substituted pyrimidines, thiazoles, and other heterocyclic systems. Some of these heterocyclic structures could potentially be further elaborated to yield amino acid-like structures.

Despite these theoretical possibilities, there is currently a lack of published research demonstrating the practical application of N-Cyano-S-methyl-N'-phenylisothiourea for the synthesis of glycine and β-alanine derivatives. Further research would be required to explore and develop such synthetic pathways.

Future Research Directions and Emerging Paradigms for N Cyano S Methyl N Phenylisothiourea

Novel Synthetic Routes Emphasizing Green Chemistry Principles

Traditional organic syntheses are often resource-intensive, utilizing hazardous solvents and generating significant waste. The future synthesis of N-Cyano-S-methyl-N'-phenylisothiourea will increasingly pivot towards green chemistry to mitigate environmental impact. Research in this area will likely focus on atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts.

Key research avenues include:

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic compounds (VOCs), researchers will likely explore solid-state reactions or syntheses in aqueous media. Ultrasound-assisted reactions in water are a promising green alternative for synthesizing related heterocyclic compounds. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning perfectly with green chemistry goals.

The table below illustrates a hypothetical comparison between a traditional and a prospective green synthetic route.

FeatureTraditional Route (e.g., Condensation in VOC)Prospective Green Route (e.g., MAOS)
Solvent Acetonitrile (B52724), Dichloromethane (B109758)None or Water/Ethanol (B145695)
Energy Source Conventional heating (oil bath)Microwave irradiation
Reaction Time 6-24 hours5-30 minutes
Yield Moderate to Good (60-80%)Potentially higher (>85%)
Work-up Solvent extraction, column chromatographySimple filtration, minimal purification
Waste Significant solvent and silica (B1680970) wasteMinimal

Advanced Catalytic Systems for Enhanced Reactivity and Selectivity

To improve the synthesis and functionalization of N-Cyano-S-methyl-N'-phenylisothiourea, the development of advanced catalytic systems is paramount. Future work will likely transcend traditional stoichiometric reagents in favor of catalytic cycles that offer greater control and efficiency.

Emerging catalytic strategies include:

Phase-Transfer Catalysis (PTC): For reactions involving heterogeneous mixtures, PTC can enhance reaction rates and yields, as demonstrated in the synthesis of related N-acyl thiourea (B124793) derivatives. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts avoids the toxicity and cost associated with heavy metals, offering a more sustainable catalytic solution.

Nanocatalysis: Nanoparticles, with their high surface-area-to-volume ratio, can exhibit unique catalytic activity and selectivity. The development of magnetic, recoverable nanocatalysts would be a significant advance for the synthesis of isothiourea libraries.

Metal-Complex Catalysis: Copper salts have been shown to be effective in reactions involving thioureas and related compounds. nih.govbeilstein-journals.org Future research could explore a broader range of transition metal complexes to catalyze novel transformations on the N-Cyano-S-methyl-N'-phenylisothiourea scaffold.

Deepening Mechanistic Understanding through In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. While classical methods involve isolating intermediates, the transient and often unstable nature of these species makes this challenging. The application of in situ spectroscopic techniques offers a window into the reaction as it occurs.

Future mechanistic studies on the formation and reactions of N-Cyano-S-methyl-N'-phenylisothiourea could employ:

In Situ NMR Spectroscopy: To track the conversion of reactants to products in real-time and identify key intermediates.

In Situ FTIR and Raman Spectroscopy: These techniques can monitor changes in vibrational modes, providing information about bond formation and cleavage throughout the reaction.

X-ray Absorption Spectroscopy (XAS): When using metal catalysts, in situ XAS can provide valuable information on the oxidation state and coordination environment of the catalytic center during the reaction cycle. researchgate.net

The table below outlines how these techniques could be applied to study a key synthetic step, such as the addition of an amine to a cyanoisothiourea precursor.

TechniqueMechanistic Insight Provided
In Situ NMR - Identify and quantify reactants, intermediates, and products.- Determine reaction kinetics and order.
In Situ FTIR - Observe the disappearance of isothiocyanate/amine stretches.- Detect the formation of C-N and C=N bonds in real-time.
Mass Spectrometry - Coupled with reaction monitoring to detect transient species and confirm intermediate masses.

Cheminformatics and High-Throughput Screening for New Applications

The N-Cyano-S-methyl-N'-phenylisothiourea scaffold is an ideal candidate for the creation of compound libraries for drug discovery and materials science. Modern approaches combine combinatorial chemistry with computational methods to accelerate the discovery process. nih.govnih.gov

Future research paradigms will involve:

Library Design and Synthesis: Creating a diverse library of analogues by systematically varying the phenyl substituent and exploring modifications at other positions.

High-Throughput Screening (HTS): Physically screening the compound library against a wide array of biological targets (e.g., enzymes, receptors) to identify "hits" with desired activities. nih.govmdpi.com

Cheminformatics and Virtual Screening: Using computational models to predict the properties (e.g., bioactivity, toxicity, material characteristics) of virtual libraries of N-Cyano-S-methyl-N'-phenylisothiourea derivatives. This in silico approach can prioritize which compounds to synthesize, saving significant time and resources.

A typical workflow is presented below:

StepDescriptionTools/Methods
1. Scaffold Selection N-Cyano-S-methyl-N'-phenylisothiourea core structure.Chemical intuition, literature review.
2. Virtual Library Generation In silico attachment of diverse functional groups to the scaffold.Combinatorial enumeration software.
3. Property Prediction Calculation of drug-like properties (e.g., Lipinski's Rule of 5) and ADMET profiles.QSAR, cheminformatics software.
4. Virtual Screening Docking of the virtual library against a known biological target structure.Molecular docking software (AutoDock, Glide).
5. Hit Prioritization Ranking of compounds based on predicted binding affinity and properties.Scoring functions, data analysis.
6. Synthesis & HTS Synthesis of a focused library of top-ranking virtual hits for biological testing.Automated synthesis, HTS assays.

Targeted Drug Design Based on Structure-Based and Ligand-Based Approaches

Thiourea derivatives are known to possess a wide spectrum of biological activities. mdpi.com Should initial screening identify a bioactive N-Cyano-S-methyl-N'-phenylisothiourea derivative, modern drug design strategies can be employed to optimize its potency and selectivity. The core structure can be considered a "privileged scaffold" for medicinal chemistry applications. scilit.comnih.gov

The two primary approaches are:

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target (e.g., an enzyme) is known, SBDD uses this information to design molecules that fit precisely into the active site. iaanalysis.comnih.gov This allows for the rational design of modifications to the lead compound to improve binding affinity and specificity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD relies on the knowledge of other molecules that bind to the target. researchgate.net By analyzing a series of active and inactive analogues of N-Cyano-S-methyl-N'-phenylisothiourea, a pharmacophore model can be built, which defines the essential structural features required for activity. This model then guides the design of new, potentially more potent compounds.

ApproachRequirementProcessOutcome
Structure-Based (SBDD) 3D structure of the biological target (X-ray, NMR).Molecular docking, analysis of protein-ligand interactions.Rational design of analogues with improved binding.
Ligand-Based (LBDD) A set of molecules with known activity (SAR data).Pharmacophore modeling, 3D-QSAR.A predictive model to guide the design of new compounds.

Exploration of Materials Science Applications Beyond Traditional Organic Synthesis

The utility of N-Cyano-S-methyl-N'-phenylisothiourea is not limited to biological applications. Its distinct functional groups—the nitrile, the sulfur atom, and the nitrogen-rich backbone—make it an attractive building block for novel materials.

Prospective research directions in materials science include:

Coordination Polymers and MOFs: The nitrogen and sulfur atoms can act as ligands, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in gas storage, catalysis, or sensing. analis.com.my

Polymer Chemistry: Thiourea derivatives are used as crosslinking agents in the production of synthetic rubbers like neoprene. wikipedia.org N-Cyano-S-methyl-N'-phenylisothiourea could be investigated as a novel vulcanizing agent or as a monomer for creating functional polymers. Its derivatives have also been explored as components in redox initiator systems for polymerization. nih.gov

Corrosion Inhibitors: The ability of sulfur and nitrogen atoms to adsorb onto metal surfaces makes thiourea derivatives effective corrosion inhibitors. analis.com.my Future studies could evaluate the efficacy of N-Cyano-S-methyl-N'-phenylisothiourea in protecting various metals in acidic or saline environments.

Q & A

Q. What are the recommended synthetic pathways for N-Cyano-S-methyl-N'-phenylisothiourea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves the reaction of phenylisocyanate with methyl isothiocyanate derivatives under controlled temperatures (0–5°C) to prevent side reactions like hydrolysis. Purification via recrystallization using ethanol/water mixtures (70:30 v/v) is recommended to isolate high-purity crystals . Optimize stoichiometric ratios (e.g., 1:1.2 for amine:isocyanate) and monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are most effective for characterizing N-Cyano-S-methyl-N'-phenylisothiourea?

  • Methodological Answer :
  • FT-IR : Confirm the presence of thiourea C=S stretch (~1250 cm⁻¹) and cyano group C≡N (~2200 cm⁻¹) .
  • NMR : Use 1H^1H-NMR to identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5–3.0 ppm). 13C^{13}C-NMR resolves the thiocarbonyl carbon (δ ~180 ppm) and cyano carbon (δ ~115 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219) .

Q. What safety protocols are critical when handling N-Cyano-S-methyl-N'-phenylisothiourea in the lab?

  • Methodological Answer :
  • Use impervious nitrile gloves and safety goggles to prevent skin/eye contact .
  • Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic structure and reactivity of N-Cyano-S-methyl-N'-phenylisothiourea?

  • Methodological Answer :
  • Perform geometry optimization using B3LYP/6-31G(d) basis sets to predict bond lengths and angles. Compare with crystallographic data to validate accuracy .
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction mechanism studies .
  • Use molecular dynamics simulations to study solvation effects in polar aprotic solvents (e.g., DMSO) .

Q. What strategies resolve contradictions in reported bioactivity data for thiourea derivatives like N-Cyano-S-methyl-N'-phenylisothiourea?

  • Methodological Answer :
  • Conduct meta-analysis of existing studies to identify variables (e.g., cell line specificity, solvent effects). For example, discrepancies in IC₅₀ values may arise from DMSO concentration differences in assays .
  • Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments addressing gaps .

Q. How can the environmental fate and ecotoxicological impact of N-Cyano-S-methyl-N'-phenylisothiourea be systematically assessed?

  • Methodological Answer :
  • Use OECD Test Guideline 307 for soil degradation studies under aerobic conditions (25°C, pH 7).
  • Perform Daphnia magna acute toxicity tests (48-hour EC₅₀) to assess aquatic impact .
  • Model photodegradation pathways using UV-Vis spectroscopy and HPLC-MS to identify breakdown products .

Methodological Frameworks

Q. What experimental design principles minimize bias in thiourea derivative studies?

  • Methodological Answer :
  • Randomize sample groups and use double-blinding in bioactivity assays .
  • Validate analytical methods via inter-laboratory comparisons (e.g., round-robin testing for NMR reproducibility) .
  • Apply iterative qualitative research cycles (data collection → analysis → hypothesis refinement) to address emerging contradictions .

Q. How can researchers leverage "People Also Ask" data to identify understudied aspects of N-Cyano-S-methyl-N'-phenylisothiourea?

  • Methodological Answer :
  • Use semantic analysis tools (e.g., NVivo) to cluster FAQs into themes (e.g., synthesis, toxicity, applications).
  • Prioritize gaps using the PICO framework (Population: compound; Intervention: novel modifications; Comparison: existing derivatives; Outcome: enhanced properties) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.